molecular formula C8H10F3NO3 B2452859 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid CAS No. 1247988-25-5

6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

Cat. No. B2452859
M. Wt: 225.167
InChI Key: QFWVBVSTSRCUNQ-UHFFFAOYSA-N
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Description

“6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3 . It is a derivative of piperidine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” can be represented by the InChI code: 1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” include a molecular weight of 225.17 . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Electronic Structure and Synthesis

A study by Vrabel et al. (2014) focuses on the electronic structure, synthesis, and specific interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. They explore the crystallization of these molecules and their absolute configurations, which are confirmed through diffraction measurements. The research highlights the formation of multidimensional networks within the crystal structures due to strong O-H...O hydrogen bonds and weak C-H...O interactions, which are critical for understanding the properties and potential applications of these compounds (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).

Antimicrobial Evaluation

Srinivasan et al. (2010) conducted research on novel fluoroquinolone derivatives, including some related to 6-oxopiperidine-3-carboxylic acid. They synthesized and evaluated these compounds for their antibacterial and antifungal activities. The study provides insights into the potential of these derivatives as antimicrobial agents, using techniques like microbroth dilution for assessment (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).

Spectroscopic Properties and Quantum Mechanical Study

Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques. The study includes quantum chemical methods to analyze molecular properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This research is vital for understanding the chemical behavior and potential applications of these compounds in various fields (Devi, Bishnoi, & Fatma, 2020).

Photoluminescence Properties

Yu et al. (2006) synthesized two 2D coordination polymers with drug ligand Enoxacin, which is related to 6-oxopiperidine-3-carboxylic acid. They analyzed the crystal structures and photoluminescence properties of these compounds. The study reveals the potential of these polymers in developing new materials with specific optical properties (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006).

Antibacterial Agents

Research by Matsumoto et al. (1984) explored 1,4-dihydro-4-oxopyridinecarboxylic acids, including derivatives of 6-oxopiperidine-3-carboxylic acid, as antibacterial agents. They synthesized and evaluated various compounds, including enoxacin, for their antibacterial activity and structure-activity relationships. This study contributes to the understanding of the antibacterial potential of these compounds (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVBVSTSRCUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

Citations

For This Compound
1
Citations
MI Adamovskyi, MM Avramenko, DM Volochnyuk… - ACS …, 2020 - ACS Publications
The reactivity of azomethines based on trifluoroacetaldehyde hydrate in the Castagnoli–Cushman reaction (CCR) was researched. The impact of the nature of anhydrides explored on …
Number of citations: 6 pubs.acs.org

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